molecular formula C19H19N3OS B14253052 N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide CAS No. 365429-55-6

N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide

Cat. No.: B14253052
CAS No.: 365429-55-6
M. Wt: 337.4 g/mol
InChI Key: FEVCCZMNNJCQLO-UHFFFAOYSA-N
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Description

N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and dimethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

365429-55-6

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3OS/c1-11-7-12(2)9-16(8-11)17-18(15-5-6-20-13(3)10-15)24-19(22-17)21-14(4)23/h5-10H,1-4H3,(H,21,22,23)

InChI Key

FEVCCZMNNJCQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C)C3=CC(=NC=C3)C)C

Origin of Product

United States

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